N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide
Description
N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a tert-butyloxolane moiety
Properties
IUPAC Name |
N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-10(18-14(21)12-6-5-8-22-12)15-19-20-16(24-15)11-7-9-23-13(11)17(2,3)4/h5-6,8,10-11,13H,7,9H2,1-4H3,(H,18,21)/t10?,11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBCBMZGISQWOO-KUNJKIHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2CCOC2C(C)(C)C)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NN=C(O1)[C@H]2CCO[C@@H]2C(C)(C)C)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the tert-butyloxolane moiety: This step involves the stereoselective addition of a tert-butyl group to an oxolane ring, often using a chiral catalyst.
Coupling with the furan ring: The final step involves coupling the oxadiazole intermediate with a furan-2-carboxylic acid derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The tert-butyloxolane moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties, making this compound a candidate for new antimicrobial drugs.
Industry
Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-[5-(2-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]furan-2-carboxamide: Similar structure but lacks the oxolane moiety.
N-[1-[5-(2-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]furan-2-carboxamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the tert-butyloxolane moiety in N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide adds steric bulk and chirality, which can influence its reactivity and interactions with biological targets, making it unique compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
